N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide is a complex organic compound that features a pyrazole and quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio in acetone as a solvent. The reaction mixture is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar structure but with a benzamide moiety.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Contains a thieno[2,3-c]pyrazole ring.
Uniqueness
What sets N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide apart is its unique combination of pyrazole and quinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-26-17-13-9-8-12-16(17)20(28)18(22(26)30)21(29)24-19-14(2)25(3)27(23(19)31)15-10-6-5-7-11-15/h5-13,28H,4H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUAKBUZTPKQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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